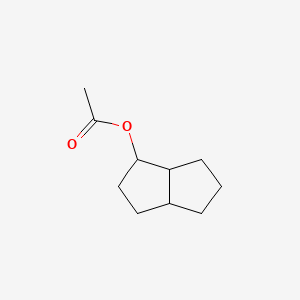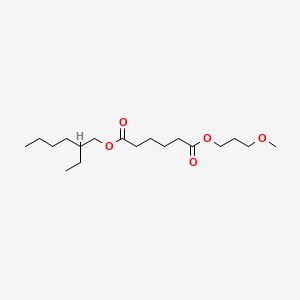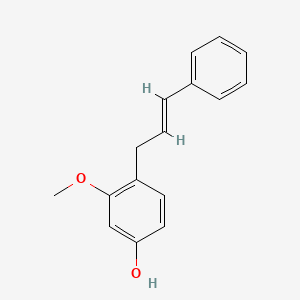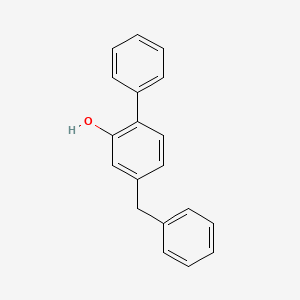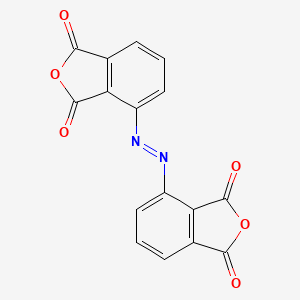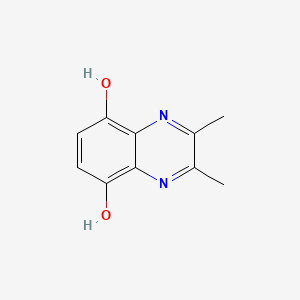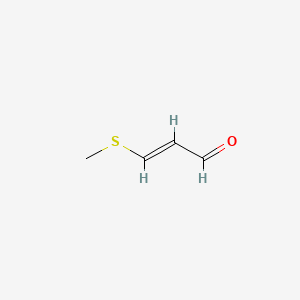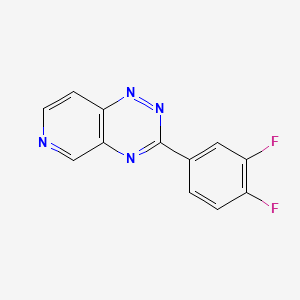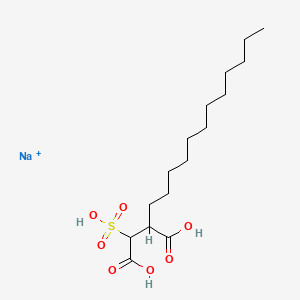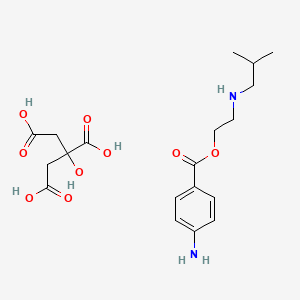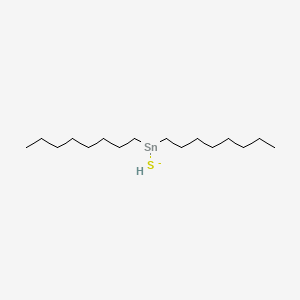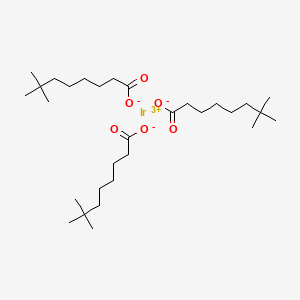
4-(Allyloxy)-m-xylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Allyloxy)-m-xylene is an organic compound characterized by the presence of an allyloxy group attached to a m-xylene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)-m-xylene typically involves the reaction of m-xylene with allyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the formation of the allyloxy group. For instance, the reaction can be carried out under reflux conditions with a base such as potassium carbonate to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Allyloxy)-m-xylene undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of 4-(Allyloxy)-m-toluic acid.
Reduction: Formation of 4-(Propoxy)-m-xylene.
Substitution: Formation of 4-(Allyloxy)-2-nitro-m-xylene.
Applications De Recherche Scientifique
4-(Allyloxy)-m-xylene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-(Allyloxy)-m-xylene involves its interaction with specific molecular targets, leading to various chemical transformations. The allyloxy group can participate in nucleophilic or electrophilic reactions, depending on the reaction conditions. The aromatic ring provides stability and facilitates the compound’s reactivity in different chemical environments.
Comparaison Avec Des Composés Similaires
1-Allyloxy-4-propoxybenzene: Known for its biodegradation properties and potential use as a pest control agent.
4-Allyloxy-2-hydroxybenzophenone: Used in the preparation of grafted polypropylene for high-voltage direct current cables.
Uniqueness: 4-(Allyloxy)-m-xylene is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications compared to other allyloxy-substituted aromatic compounds. Its combination of an allyloxy group with a m-xylene backbone makes it a versatile intermediate in organic synthesis and materials science.
Propriétés
Numéro CAS |
93981-82-9 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2,4-dimethyl-1-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H14O/c1-4-7-12-11-6-5-9(2)8-10(11)3/h4-6,8H,1,7H2,2-3H3 |
Clé InChI |
ZJSJAHBINHESJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate](/img/structure/B12660810.png)
